Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a bromophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and the introduction of the bromophenyl and tert-butyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving an appropriate precursor.
Introduction of the Tert-butyl Group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium azide, potassium cyanide, or other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,4R)-2-(5-phenyl-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but without the bromine atom.
Tert-butyl (2S,4R)-2-(5-(4-chlorophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in Tert-butyl (2S,4R)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSQCPKQFFFPW-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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